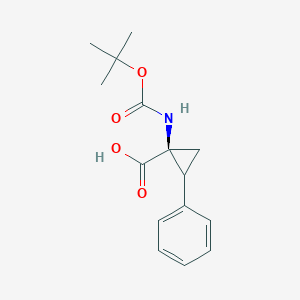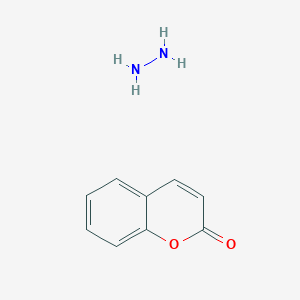
Chromen-2-one;hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumarin hydrazine is a compound that combines the structural features of coumarin and hydrazine. Coumarin, a benzopyrone derivative, is known for its fragrant properties and is widely used in perfumes and flavorings. Hydrazine, on the other hand, is a highly reactive and toxic compound used in various industrial applications. The combination of these two molecules results in a compound with unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Coumarin hydrazine can be synthesized through various methods. One common approach involves the reaction of coumarin derivatives with hydrazine or phenylhydrazine in the presence of glacial acetic acid . This reaction typically proceeds under mild conditions and results in the formation of coumarin hydrazine derivatives.
Industrial Production Methods
Industrial production of coumarin hydrazine often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Coumarin hydrazine undergoes various chemical reactions, including:
Oxidation: Coumarin hydrazine can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert coumarin hydrazine into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the coumarin hydrazine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of coumarin hydrazine may yield coumarin oxides, while reduction may produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Coumarin hydrazine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of coumarin hydrazine involves its interaction with specific molecular targets. For instance, in fluorescent probes, the compound undergoes nucleophilic substitution reactions with hydrazine, leading to a significant increase in fluorescence intensity . This property makes it useful for detecting hydrazine in various samples. The molecular targets and pathways involved in these reactions are primarily related to the chemical reactivity of the hydrazine moiety.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: A benzopyrone derivative known for its fragrant properties and use in perfumes and flavorings.
Hydrazine: A highly reactive and toxic compound used in various industrial applications.
Coumarin-fused-coumarins: Compounds with extended molecular frameworks and interesting photophysical properties.
Uniqueness of Coumarin Hydrazine
Coumarin hydrazine is unique due to its combination of the structural features of coumarin and hydrazine. This combination results in a compound with distinct chemical reactivity and biological properties, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H10N2O2 |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
chromen-2-one;hydrazine |
InChI |
InChI=1S/C9H6O2.H4N2/c10-9-6-5-7-3-1-2-4-8(7)11-9;1-2/h1-6H;1-2H2 |
InChI-Schlüssel |
ISMHYSVBWXVBMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=O)O2.NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


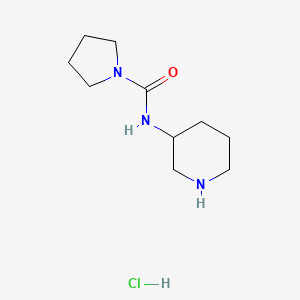
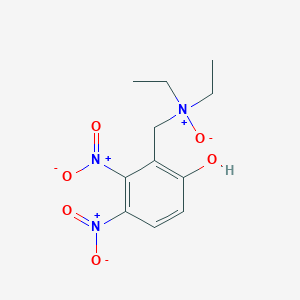
![4H,7H-Cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, 6-(2-chlorophenyl)-8,9-dihydro-1-methyl-8-(4-morpholinylmethyl)-](/img/structure/B14793617.png)
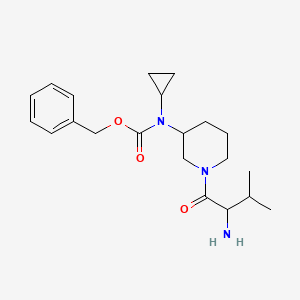
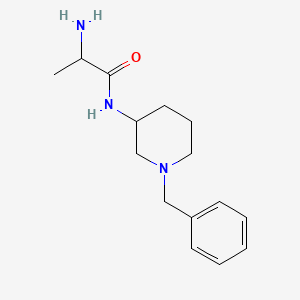
![(13S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B14793635.png)
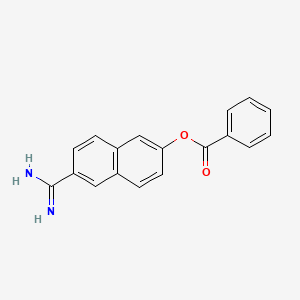
![2-[(2-Chlorophenyl)thio]acetic acid; (2-Chlorophenylsulfanyl)acetic acid](/img/structure/B14793648.png)
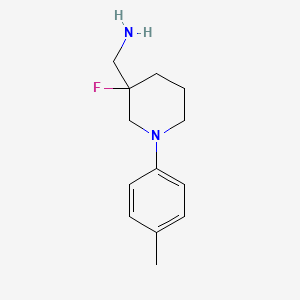
![(5S)-3-[(benzyloxy)methyl]-5-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B14793663.png)
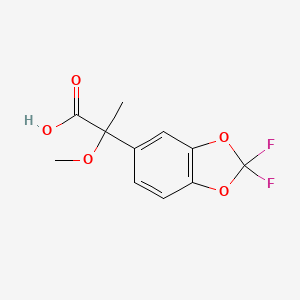
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14793671.png)
![(6aS,11aS)-9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol](/img/structure/B14793674.png)
